4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole
Overview
Description
4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is a chemical compound with the CAS Number: 1105194-56-6 . It has a molecular weight of 247.36 and its IUPAC name is 4,5-dimethyl-2-(1-piperazinyl)-1,3-benzothiazole .
Synthesis Analysis
The synthesis of 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole and its derivatives involves a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The InChI code of 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is 1S/C13H17N3S/c1-9-3-4-11-12(10(9)2)15-13(17-11)16-7-5-14-6-8-16/h3-4,14H,5-8H2,1-2H3 . This provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
DNA Interaction and Cellular Staining
4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is structurally related to Hoechst 33258, a compound known for its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This characteristic makes it valuable in cellular biology for DNA staining, enabling the analysis of nuclear DNA content and the study of plant chromosomes. Furthermore, its analogs have potential applications as radioprotectors and topoisomerase inhibitors, highlighting their importance in understanding DNA interactions and designing rational drugs (Issar & Kakkar, 2013).
Anticancer and Antimicrobial Properties
Benzothiazole derivatives, including those structurally related to 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole, are recognized for their broad spectrum of biological activities. They possess antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, with 2-arylbenzothiazoles being investigated as potential antitumor agents. The structural simplicity of benzothiazoles allows for the development of chemical libraries, serving as a foundation for discovering new therapeutic entities, particularly in cancer treatment (Kamal et al., 2015).
Development for Tuberculosis Treatment
One specific application of a benzothiazinone derivative, which shares a core structure with 4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole, is in the development of Macozinone (PBTZ169) for the treatment of tuberculosis (TB). This compound targets decaprenylphosphoryl ribose oxidase (DprE1), crucial for the synthesis of essential arabinan polymers in the cell wall of Mycobacterium tuberculosis. The promising results from pilot clinical studies indicate a potential pathway towards more effective TB drug regimens, showcasing the therapeutic relevance of benzothiazole derivatives in infectious disease treatment (Makarov & Mikušová, 2020).
properties
IUPAC Name |
4,5-dimethyl-2-piperazin-1-yl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-9-3-4-11-12(10(9)2)15-13(17-11)16-7-5-14-6-8-16/h3-4,14H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOATHAOBLBZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCNCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.